![molecular formula C12H13NO2 B1321751 4-Isopropoxybenzoylacetonitrile CAS No. 884504-22-7](/img/structure/B1321751.png)
4-Isopropoxybenzoylacetonitrile
Overview
Description
4-Isopropoxybenzoylacetonitrile is a chemical compound with the CAS Number: 884504-22-7 . It has a molecular weight of 203.24 and its molecular formula is C12H13NO2 . It is a cream-colored solid .
Molecular Structure Analysis
The IUPAC name for 4-Isopropoxybenzoylacetonitrile is 3-(4-isopropoxyphenyl)-3-oxopropanenitrile . The InChI code for this compound is 1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 .Physical And Chemical Properties Analysis
4-Isopropoxybenzoylacetonitrile is a cream-colored solid . Its molecular weight is 203.24 and its molecular formula is C12H13NO2 .Scientific Research Applications
Antimicrobial Activity
4-Isopropoxybenzoylacetonitrile has been studied in the context of antimicrobial activity. A study developed thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzonitrile, which was further processed to form 4-thiomorpholin-4ylbenzohydrazide. This compound, related to 4-Isopropoxybenzoylacetonitrile, showed promising antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Analytical Method Development
In analytical chemistry, 4-Isopropoxybenzoylacetonitrile derivatives have been utilized. For instance, a method using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) was developed for analyzing parabens, which are esters of 4-hydroxybenzoic acid, a compound structurally related to 4-Isopropoxybenzoylacetonitrile (Shurui Cao et al., 2013).
Photodegradation Studies
Research has also focused on the photodegradation properties of similar compounds. For example, a study on 4-hydroxybenzophenone in different solvents, which shares structural similarities with 4-Isopropoxybenzoylacetonitrile, investigated the photochemical processes induced by irradiation (Francesco Barsotti et al., 2015).
Herbicide Research
Compounds structurally related to 4-Isopropoxybenzoylacetonitrile have been investigated for their potential as herbicides. A study on 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) and related compounds examined their herbicidal activity and mechanisms (R. L. Wain, 1977).
Cancer Research
4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, structurally related to 4-Isopropoxybenzoylacetonitrile, have been synthesized and evaluated for their potential as Src kinase inhibitors in cancer research (D. Berger et al., 2005).
Diabetes Research
A compound related to 4-Isopropoxybenzoylacetonitrile, 4-hydroxybenzoic acid, was isolated from Pandanus odorus and demonstrated hypoglycemic effects in rats, suggesting its potential application in diabetes research (P. Peungvicha et al., 1998).
Inflammation-related Diseases
Gallic acid, also known as 3,4,5-trihydroxybenzoic acid and structurally related to 4-Isopropoxybenzoylacetonitrile, has been studied for its anti-inflammatory properties in various diseases (Jinrong Bai et al., 2020).
Safety And Hazards
In case of inhalation, it’s advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
3-oxo-3-(4-propan-2-yloxyphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDHQGDATWMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606558 | |
Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybenzoylacetonitrile | |
CAS RN |
884504-22-7 | |
Record name | 4-(1-Methylethoxy)-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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